molecular formula C19H17N7 B2559895 2-{4-[6-(Pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile CAS No. 2380174-76-3

2-{4-[6-(Pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B2559895
CAS No.: 2380174-76-3
M. Wt: 343.394
InChI Key: WPGIMSUYHVZDBL-UHFFFAOYSA-N
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Description

2-{4-[6-(Pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure with multiple nitrogen atoms, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 2-{4-[6-(Pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multi-step reactions. One common synthetic route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms in the heterocyclic rings.

Common reagents used in these reactions include hydrazine, alkyl halides, and strong oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{4-[6-(Pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[6-(Pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar compounds include other pyridazine and pyridazinone derivatives, such as:

Compared to these compounds, 2-{4-[6-(Pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile offers unique structural features that may enhance its binding affinity and specificity for certain molecular targets.

Properties

IUPAC Name

2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7/c20-13-15-3-2-8-22-19(15)26-11-9-25(10-12-26)18-6-5-17(23-24-18)16-4-1-7-21-14-16/h1-8,14H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGIMSUYHVZDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C4=C(C=CC=N4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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